![molecular formula C7H7ClN2O3 B3040661 4-Chloro-2-methoxy-5-nitroaniline CAS No. 22459-72-9](/img/structure/B3040661.png)
4-Chloro-2-methoxy-5-nitroaniline
Overview
Description
4-Chloro-2-methoxy-5-nitroaniline is a compound with the CAS Number: 22459-72-9 and a molecular weight of 202.6 . It has a monoclinic structure . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 4-chloro-2-nitroaniline involves the acetylation of 2-nitroaniline followed by chlorination . The compound was developed by a slow evaporation method at 40 °C .Molecular Structure Analysis
The molecular structure of this compound was recognized by single-crystal XRD analysis . The compound contains both intra- and intermolecular strong hydrogen bonding interactions .Chemical Reactions Analysis
This compound exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis
The compound is thermally stable up to 115 °C . The compound is solid in physical form .Scientific Research Applications
Environmental Impact and Biodegradation
4-Chloro-2-methoxy-5-nitroaniline is a nitroaromatic compound extensively used in industrial and agricultural sectors. Its widespread use has raised concerns due to its significant environmental impact. Research by Duc (2019) highlights the anaerobic degradation of similar nitroaromatic compounds, such as 2-chloro-4-nitroaniline, by microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9. These strains can utilize these compounds as sole carbon and nitrogen sources under anaerobic conditions, suggesting potential environmental remediation applications (Duc, 2019).
Synthesis and Chemical Transformations
The compound has been a subject of interest in the synthesis of various chemicals. For instance, Chen Chao-sen (2009) describes using 2-methoxy-5-nitroaniline, a structurally similar compound, as a starting material in the synthesis of 2-chloro-4-nitrophenol. This synthesis involves diazotization and Sandmeyer reactions, showcasing the compound's role in creating valuable derivatives for industrial applications (Chen Chao-sen, 2009).
Lei Zhao et al. (2017) also contributed to this area by synthesizing 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a process starting with 4-methoxyaniline and involving steps like cyclization, nitrification, and chlorination. This highlights the role of such compounds in facilitating the development of new materials and chemicals (Lei Zhao, Fei Lei, & Yuping Guo, 2017).
Photocatalytic Applications
Jafari and Nezamzadeh-Ejhieh (2017) explored the use of this compound in photocatalytic applications. They synthesized novel photocatalysts by supporting coupled silver halides onto clinoptilolite nanoparticles for the photodegradation of a mixture including 4-methoxy aniline and 4-chloro-3-nitro aniline. This research indicates the potential of this compound in advancing photocatalytic processes for environmental applications (Jafari & Nezamzadeh-Ejhieh, 2017).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-methoxy-5-nitroaniline is the organic nonlinear optical (NLO) materials due to their potential applications in optoelectronics, photonics, nonlinear optical, and laser technology . The compound has a large number of delocalized π electrons as well as an extra electron donor and the electron acceptor on opposite sides of the molecule .
Mode of Action
this compound interacts with its targets by forming strong intra- and intermolecular hydrogen bonding interactions . In the this compound molecule, the amine group’s hydrogen is attached to the nearer ortho position nitro group oxygen atom, forming N–H…O intramolecular hydrogen bonding interaction .
Biochemical Pathways
The compound affects the pathways related to the generation of nonlinear optical properties. It leads to a good macroscopic NLO response and high molecular hyperpolarizability . This results in the compound having a high degree of nonlinearity, making it valuable in the design of devices in communication technologies .
Pharmacokinetics
The compound is thermally stable up to 115 °c , which may impact its bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The action of this compound results in the generation of organic nonlinear optical single crystals . These crystals have enormous optical, laser, and NLO properties, making them valuable in a broad range of applications such as energy, electronics, biotechnology, and nanotechnology .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound was developed by a slow evaporation method at 40 °C . This suggests that temperature and evaporation rate can significantly impact the formation and properties of the resulting crystals.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-methoxy-5-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLQAJYDEDLSGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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